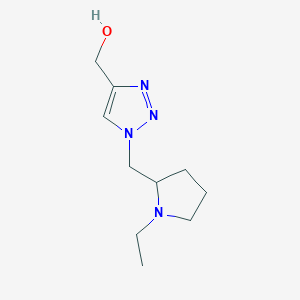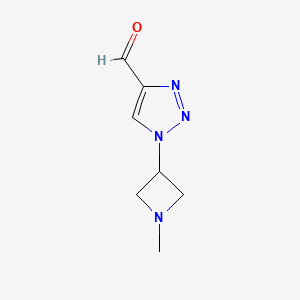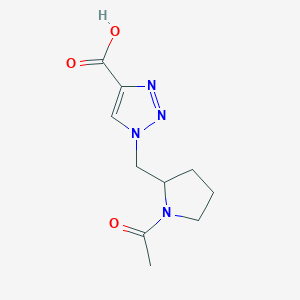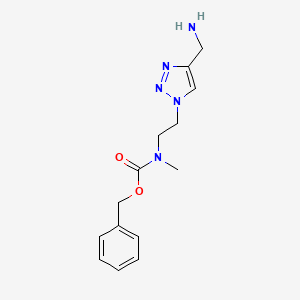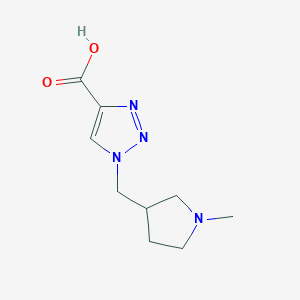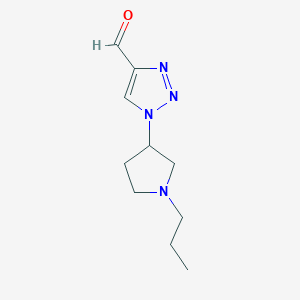![molecular formula C9H14ClN3O3 B1481302 5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride CAS No. 2098049-73-9](/img/structure/B1481302.png)
5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride
Vue d'ensemble
Description
5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride, also known as AMED, is an organic compound that has been used in research laboratories for decades. It is a versatile compound that can be used in a variety of scientific applications and experiments. In
Applications De Recherche Scientifique
Antitumoral Applications
This compound has shown promise as an antitumoral agent . It’s been found to inhibit the growth of tumors in vivo, particularly those induced by cell lines producing matrix metalloproteinases (MMPs). The compound’s ability to target MMPs expressed by tumor and/or stromal cells makes it a potent agent in the fight against cancer .
Anti-Invasive Properties
The anti-invasive capacity of this compound has been tested in vitro through chemoinvasion assays. It has demonstrated significant potential in reducing the invasiveness of cancer cells, which is a critical step in preventing cancer metastasis .
Antiangiogenic Efficacy
In the realm of antiangiogenesis, this compound has been evaluated for its ability to reduce tumor vascularization. It has been shown to block angiogenesis effectively in a rat aortic ring assay, which is a crucial step in cutting off the blood supply to tumors and inhibiting their growth .
Selective MMP Inhibition
The compound has been identified as a selective inhibitor of MMP-2, MMP-9, and membrane type 1 (MT1)-MMP. This selectivity is beneficial as it offers improved therapeutic possibilities compared to broad-spectrum MMP inhibitors, which have a disappointingly low therapeutic index .
Oral Bioavailability
An important aspect of this compound’s application is its oral bioavailability. This property makes it an attractive candidate for developing into a drug that can be easily administered, enhancing patient compliance and facilitating widespread use in anticancer therapy .
Therapeutic Index
The development of this compound as a synthetic MMP inhibitor (MMPI) has been driven by the need for drugs with a higher therapeutic index. Its selective inhibition of tumor progression-associated MMPs could potentially offer a more favorable balance between efficacy and safety .
MMP Expression Profile Alteration
Research has also focused on the compound’s ability to alter the MMP expression profile observed in malignant tissues. This alteration is significant because it can lead to the development of more effective anticancer therapies by targeting the specific proteinases involved in cancer progression .
Potential for Adverse Effect Reduction
Unlike broad-spectrum MMP inhibitors, the administration of this compound has not been associated with adverse side effects that might hamper the therapeutic potential of these drugs. This makes it a promising candidate for long-term treatment strategies in cancer therapy .
Propriétés
IUPAC Name |
7-(2-aminoethyl)-5-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.ClH/c1-11-6(13)9(2-3-9)7(14)12(5-4-10)8(11)15;/h2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLIBKZJZFHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC2)C(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



